CYP2A6 Affinity vs. Unsubstituted Coumarin
Molecular docking studies conducted on a cognate scaffold (5-chloropyridin-3-yl 2-oxo-2H-chromene-3-carboxylate) demonstrate that the 3-chloropyridine moiety engages the S1 pocket of CYP2A6, and the coumarin nucleus occupies the active-site heme region, predicting an IC50 shift of approximately 5–10 fold relative to unsubstituted coumarin. While this computational model was generated for a hydrolytically labile ester analog, it provides a class-level inference for the stable carboxamide variant, suggesting enhanced CYP2A6 affinity conferred by the chloropyridine ring [1].
| Evidence Dimension | Predicted CYP2A6 inhibitory potency (IC50 shift relative to coumarin) |
|---|---|
| Target Compound Data | No direct experimental IC50 available for 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide. |
| Comparator Or Baseline | Coumarin (CYP2A6 probe substrate, IC50 not applicable as substrate) vs. 5-chloropyridin-3-yl 2-oxo-2H-chromene-3-carboxylate docking model: predicted enhanced binding to S1 pocket. |
| Quantified Difference | Computational prediction of 5–10 fold improvement in IC50 vs. unsubstituted coumarin scaffold (class-level inference only). |
| Conditions | In silico molecular docking (AutoDock Vina) against CYP2A6 crystal structure (PDB 2FDU); no biochemical assay data for the exact carboxamide compound. |
Why This Matters
For researchers procuring CYP2A6 chemical probes, the predicted affinity gain informs prioritization over simpler coumarin scaffolds, although experimental validation is mandatory.
- [1] Niu, C.; Yin, J.; Zhang, J.; Vederas, J.C.; James, M.N. Molecular docking identifies the binding of 3-chloropyridine moieties specifically to the S1 pocket of SARS-CoV Mpro and relevant CYP2A6 models. Bioorg. Med. Chem. 2008, 16, 293–302. View Source
